molecular formula C11H21NO4 B14111024 Diethyl 2-(butylamino)malonate

Diethyl 2-(butylamino)malonate

Katalognummer: B14111024
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: FDEVODBUZHVXPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-(butylamino)malonate is an organic compound that belongs to the class of malonates It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a butylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(butylamino)malonate typically involves the alkylation of diethyl malonate with butylamine. The reaction is usually carried out in the presence of a base such as sodium ethoxide or sodium hydride, which deprotonates the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then reacts with butylamine to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-(butylamino)malonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex molecules.

Common Reagents and Conditions

    Bases: Sodium ethoxide, sodium hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Diethyl 2-(butylamino)malonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl 2-(butylamino)malonate involves its reactivity as a nucleophile and its ability to form stable intermediates through resonance stabilization. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl malonate
  • Dimethyl malonate
  • Diethyl ethylmalonate

Uniqueness

Diethyl 2-(butylamino)malonate is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties compared to other malonate derivatives.

Eigenschaften

Molekularformel

C11H21NO4

Molekulargewicht

231.29 g/mol

IUPAC-Name

diethyl 2-(butylamino)propanedioate

InChI

InChI=1S/C11H21NO4/c1-4-7-8-12-9(10(13)15-5-2)11(14)16-6-3/h9,12H,4-8H2,1-3H3

InChI-Schlüssel

FDEVODBUZHVXPN-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(C(=O)OCC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.